

# Preclinical Pharmacology of **ONC213**: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: **ONC213**

Cat. No.: **B13145634**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ONC213**, an orally active imipridone analog, has demonstrated significant preclinical anti-leukemic activity, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the preclinical pharmacology of **ONC213**, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols utilized in its evaluation. The core of **ONC213**'s activity lies in its ability to induce mitochondrial stress and suppress oxidative phosphorylation, offering a promising therapeutic avenue for cancers reliant on this metabolic pathway.

## Mechanism of Action

**ONC213** exerts its anti-cancer effects through a novel mechanism targeting mitochondrial metabolism. The primary target of **ONC213** is  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ -KGDH), a critical enzyme in the tricarboxylic acid (TCA) cycle.<sup>[1][2][3]</sup> Inhibition of  $\alpha$ -KGDH by **ONC213** leads to a cascade of downstream events culminating in apoptosis of cancer cells.<sup>[1][2]</sup>

The proposed mechanism of action involves several key steps:

- Inhibition of  $\alpha$ -KGDH: **ONC213** directly inhibits the activity of  $\alpha$ -KGDH, leading to an accumulation of  $\alpha$ -ketoglutarate.<sup>[1][2][3]</sup>

- Suppression of Oxidative Phosphorylation (OXPHOS): The inhibition of the TCA cycle disrupts the electron transport chain, leading to a significant suppression of mitochondrial respiration and OXPHOS.[1][2][3]
- Induction of Mitochondrial Stress: The impairment of mitochondrial function triggers a mitochondrial stress response, characterized by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2 $\alpha$ ).[1]
- Inhibition of Protein Translation: The mitochondrial stress response leads to a general suppression of de novo protein synthesis.[1]
- Downregulation of MCL-1: Notably, **ONC213** treatment results in the reduced translation of the anti-apoptotic protein MCL-1, a key factor in cancer cell survival and resistance to therapy.[1][3][4]
- Induction of Apoptosis: The combination of suppressed energy production and decreased levels of anti-apoptotic proteins like MCL-1 ultimately drives cancer cells into apoptosis.[1][2]

This mechanism is particularly effective against AML cells that are highly dependent on OXPHOS for their energy needs.[1] Furthermore, **ONC213** has shown the ability to resensitize venetoclax-resistant AML cells to treatment, highlighting its potential in combination therapies. [4][5][6]

## Signaling Pathway

The signaling cascade initiated by **ONC213** is centered on the disruption of mitochondrial function. The following diagram illustrates the key events in the **ONC213** signaling pathway.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The imipridone ONC213 targets  $\alpha$ -ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Imipridone ONC213 Targets  $\alpha$ -Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONC213: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress | springermedizin.de [springermedizin.de]
- 5. ONC213: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Pharmacology of ONC213: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13145634#preclinical-pharmacology-of-onc213>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)